3-chloro-6-methyl-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-6-methyl-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a chloro group, a methyl group, and a morpholine moiety attached to the benzothiophene core
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with desired properties.
Biology: It has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific functionalities.
Mechanism of Action
Target of Action
Similar compounds have been shown to targetFactor Xa , a vitamin K-dependent glycoprotein . Factor Xa plays a crucial role in the blood clotting process, converting prothrombin to thrombin .
Mode of Action
Based on the known action of similar compounds, it may interact with its target (such as factor xa) to influence the blood clotting process .
Biochemical Pathways
Given the potential target of factor xa, it’s likely that the compound affects thecoagulation cascade , a series of reactions that ultimately help form a clot to prevent bleeding .
Result of Action
If the compound acts on factor xa, it could potentially influence the formation of blood clots .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methyl-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-chlorothiophene, with an appropriate reagent under controlled conditions.
Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using a methylating agent, such as methyl chloride, in the presence of a Lewis acid catalyst.
Attachment of the Morpholine Moiety: The morpholine moiety can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group, such as a halide.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction using a carboxylic acid derivative and an amine, such as 2-chloro-6-methylbenzothiophene-2-carboxylic acid and 2-(morpholin-4-yl)ethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-methyl-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions can be carried out in polar solvents such as dimethylformamide or acetonitrile at room temperature or under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzothiophene derivatives
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-methylbenzonitrile
- 3-chloro-6-methyl-1-benzothiophene-2-carboxylic acid
- 6-chloro-2-methylbenzothiophene
Uniqueness
3-chloro-6-methyl-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide is unique due to the presence of the morpholine moiety, which imparts specific chemical and biological properties
Properties
IUPAC Name |
3-chloro-6-methyl-N-(2-morpholin-4-ylethyl)-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S/c1-11-2-3-12-13(10-11)22-15(14(12)17)16(20)18-4-5-19-6-8-21-9-7-19/h2-3,10H,4-9H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQDPVWSOUKBIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCCN3CCOCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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